molecular formula C9H9BrO2 B13609404 2-(4-Bromo-2-methoxyphenyl)acetaldehyde

2-(4-Bromo-2-methoxyphenyl)acetaldehyde

Cat. No.: B13609404
M. Wt: 229.07 g/mol
InChI Key: HDYDBMKEKURUHO-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9BrO2 It is characterized by the presence of a bromo group and a methoxy group attached to a benzene ring, along with an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the bromination of 2-methoxybenzaldehyde followed by a formylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation step can be performed using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can help achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromo group can be replaced with an amino group using ammonia or an amine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia, amines, catalysts such as palladium or copper

Major Products Formed

    Oxidation: 2-(4-Bromo-2-methoxyphenyl)acetic acid

    Reduction: 2-(4-Bromo-2-methoxyphenyl)ethanol

    Substitution: 2-(4-Amino-2-methoxyphenyl)acetaldehyde

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde and bromo groups.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromo group can participate in electrophilic aromatic substitution reactions, allowing the compound to modify aromatic systems. These interactions can affect biological pathways and cellular processes, making the compound useful in biochemical research.

Comparison with Similar Compounds

2-(4-Bromo-2-methoxyphenyl)acetaldehyde can be compared with other similar compounds, such as:

    2-(4-Bromo-2-methoxyphenyl)acetic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.

    2-(4-Bromo-2-methoxyphenyl)ethanol: This compound has an alcohol group instead of an aldehyde group, making it more suitable for certain reduction reactions.

    4-Bromo-2-methoxybenzaldehyde: This compound lacks the acetaldehyde group, which limits its use in certain synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenyl)acetaldehyde

InChI

InChI=1S/C9H9BrO2/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,5-6H,4H2,1H3

InChI Key

HDYDBMKEKURUHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC=O

Origin of Product

United States

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